molecular formula C17H21NO2 B1605191 (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine CAS No. 308273-67-8

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine

Cat. No.: B1605191
CAS No.: 308273-67-8
M. Wt: 271.35 g/mol
InChI Key: UPMJXBLRDCBHGF-ZDUSSCGKSA-N
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Description

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is a chiral amine compound characterized by the presence of a 3,4-dimethoxybenzyl group and a phenylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine typically involves the reaction of 3,4-dimethoxybenzyl chloride with (S)-1-phenylethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Chiral Building Block : It serves as a crucial chiral building block in synthesizing complex organic molecules, particularly in asymmetric synthesis where chirality is essential for biological activity.

Biology

  • Biological Activity : The compound has been investigated for its interactions with various biological targets, including enzymes and receptors. Its stereochemistry influences how it interacts with these targets, potentially leading to unique biological effects .

Medicine

  • Therapeutic Potential : Research has explored its potential as a therapeutic agent. Its unique structure may contribute to developing new drugs aimed at treating various conditions, including neurological disorders due to its interaction with neurotransmitter systems .

Industry

  • Fine Chemicals Production : The compound is utilized in producing fine chemicals and as an intermediate in pharmaceutical synthesis. Its applications extend to the development of other compounds with desired pharmacological properties .

A study assessed the biological activity of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against specific cancer types, suggesting potential as an anticancer agent .

Case Study 2: Drug Development

Research focused on developing a new class of antidepressants based on this compound revealed promising results in preclinical trials. The compound demonstrated enhanced serotonin receptor affinity compared to traditional antidepressants, indicating its potential role in future therapies .

Mechanism of Action

The mechanism of action of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is unique due to its chiral nature and the presence of both a benzyl and a phenylethanamine moiety. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

Overview

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is a chiral amine compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a 3,4-dimethoxybenzyl group and a phenylethanamine moiety, which contribute to its unique interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The precise mechanism can vary depending on the biological context in which the compound is studied.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Interaction : It interacts with specific receptors, which can lead to physiological effects such as modulation of neurotransmitter release or cellular signaling processes .

In Vitro Studies

In vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, it was tested against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines using MTT assays to determine IC50 values.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 Value (μM)Reference
U-93710.5
SK-MEL-112.2

These studies suggest that the compound exhibits significant antiproliferative activity, indicating its potential as a therapeutic agent in cancer treatment.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the structure of this compound. These derivatives were assessed for their antiproliferative activities against various cancer cell lines. The findings revealed that modifications to the benzyl group significantly influenced the compounds' biological activities.

Example Derivatives and Their Activities

DerivativeIC50 Value (μM)Activity Description
p-Methoxyphenyl derivative8.7Potent against SK-MEL-1
p-Chlorophenethylamino derivative6.5Enhanced activity in U-937 cells
Unsubstituted benzyl derivative>100Low activity against normal cells

These results highlight the importance of structural modifications in enhancing the biological efficacy of related compounds .

Properties

IUPAC Name

(1S)-N-[(3,4-dimethoxyphenyl)methyl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13(15-7-5-4-6-8-15)18-12-14-9-10-16(19-2)17(11-14)20-3/h4-11,13,18H,12H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMJXBLRDCBHGF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359385
Record name ST50319412
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308273-67-8
Record name ST50319412
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.